molecular formula C21H20N4O3 B2571514 5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide CAS No. 303986-79-0

5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2571514
CAS No.: 303986-79-0
M. Wt: 376.416
InChI Key: IJHCMRDPLFBMPV-UHFFFAOYSA-N
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Description

The compound “5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide” is a micromolecular compound that can specifically target A2AR, inhibit cAMP accumulation, promote cytokine release in immune cells, enhance the killing of tumor cells by immune cells in co-culture, and enhance the efficacy of tumor immunotherapies .


Synthesis Analysis

Pyrrolopyrazine derivatives, such as the compound , can be synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The compound can be obtained in good to high yields and fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .


Molecular Structure Analysis

The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The molecular formula of the compound is C22H22N4O3 .


Chemical Reactions Analysis

The compound can undergo bromine → lithium exchange reactions . It’s also worth noting that the compound degrades under prolonged thermal exposure .


Physical and Chemical Properties Analysis

The compound is a nitrogen-containing heterocyclic compound . The molecular formula of the compound is C22H22N4O3, with an average mass of 390.435 Da and a mono-isotopic mass of 390.169189 Da .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized and characterized through a series of chemical reactions and analyses. For instance, Hassan et al. (2014) detailed the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, closely related derivatives, through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides. The structural verification of these compounds was supported by elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014). Similarly, Aghekyan et al. (2020) synthesized related compounds featuring the (4-methoxyphenyl)-tetrahydropyranyl moiety and evaluated their antibacterial activity, showcasing the versatility in modifying the pyrazine structure for varying biological activities (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Biological Activities

The derivatives of the core compound exhibit significant biological activities, including cytotoxic and antimicrobial effects. The cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells is one such example, highlighting potential therapeutic applications in cancer treatment (Hassan, Hafez, & Osman, 2014). Moreover, compounds synthesized from similar chemical frameworks have shown notable antibacterial activities, suggesting their utility in combating bacterial infections (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Anticancer Potential

Further research into the pyrazolo[1,5-a]pyrimidine derivatives reveals their potential as anticancer agents. Abdellatif et al. (2014) reported on the synthesis of new derivatives with significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, indicating the compound's relevance in the development of anticancer therapies (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Mechanism of Action

The compound can specifically target A2AR, inhibit cAMP accumulation, promote cytokine release in immune cells, enhance the killing of tumor cells by immune cells in co-culture, and enhance the efficacy of tumor immunotherapies . It can also prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells .

Future Directions

The pyrrolopyrazine structure, which includes the compound , is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-4-oxo-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-28-17-9-7-15(8-10-17)14-24-11-12-25-19(21(24)27)18(13-22-25)20(26)23-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHCMRDPLFBMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN3C(=C(C=N3)C(=O)NC4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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